Heptane, 4-(1-methylethyl)-
Description
Nomenclature and Systematics of Branched Alkanes
IUPAC Designations and Common Synonyms for 4-(1-methylethyl)heptane
The IUPAC name for this compound is 4-(1-methylethyl)heptane . nist.gov This name is derived by identifying the longest continuous carbon chain, which in this case is a heptane (B126788) chain (seven carbons). askfilo.com A substituent group is present on the fourth carbon of this chain. This substituent is a three-carbon group attached by its central carbon, which is systematically named "1-methylethyl". askfilo.com
An older, yet still commonly accepted, name for the 1-methylethyl group is "isopropyl". askfilo.comlibretexts.org Consequently, 4-(1-methylethyl)heptane is also widely known as 4-isopropylheptane . nist.govlibretexts.org
| Property | Value |
| IUPAC Name | 4-(1-methylethyl)heptane |
| Synonym | 4-Isopropylheptane |
| CAS Number | 52896-87-4 |
| Molecular Formula | C10H22 |
| Molecular Weight | 142.28 g/mol |
Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.gov
Structural Isomerism within Heptane Derivatives
Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. ck12.org Heptane, with the molecular formula C7H16, has nine structural isomers. wikipedia.orgaskiitians.comvedantu.com These isomers include a straight-chain alkane (n-heptane) and various branched structures. quora.com The branching can involve methyl, ethyl, or propyl groups attached to a shorter parent chain. quora.comdoubtnut.com
The concept of isomerism is fundamental to understanding the diversity of organic compounds. Even with the same number and type of atoms, different connectivity leads to distinct physical and chemical properties.
Below is a table of the nine structural isomers of heptane:
| Isomer Name | Parent Chain Length | Substituents |
| n-Heptane | 7 | None |
| 2-Methylhexane | 6 | One methyl group |
| 3-Methylhexane | 6 | One methyl group |
| 2,2-Dimethylpentane | 5 | Two methyl groups |
| 2,3-Dimethylpentane | 5 | Two methyl groups |
| 2,4-Dimethylpentane | 5 | Two methyl groups |
| 3,3-Dimethylpentane | 5 | Two methyl groups |
| 3-Ethylpentane | 5 | One ethyl group |
| 2,2,3-Trimethylbutane | 4 | Three methyl groups |
Information compiled from various sources on heptane isomers. wikipedia.orgaskiitians.comvedantu.comquora.com
Contextual Significance as a Representative Branched Hydrocarbon
Branched hydrocarbons, such as 4-(1-methylethyl)heptane, are significant in several areas of organic chemistry. fiveable.me The presence of branches in an alkane's structure influences its physical properties. For instance, branched alkanes tend to have lower boiling points than their straight-chain isomers due to weaker intermolecular forces (van der Waals forces). The branching prevents the molecules from packing as closely together, reducing the surface area of contact.
Furthermore, the structure of branched alkanes affects their combustion properties. For example, in the context of gasoline, highly branched alkanes generally have higher octane (B31449) ratings, meaning they are more resistant to knocking or premature detonation in an internal combustion engine. While n-heptane is the zero point of the octane rating scale, highly branched isomers of octane (isooctane) define the 100-point. wikipedia.org
The study of branched alkanes like 4-(1-methylethyl)heptane provides a clear example of how subtle changes in molecular architecture can lead to significant differences in physical behavior, a core concept in the study of organic chemistry. opentextbc.ca
Structure
2D Structure
3D Structure
Properties
CAS No. |
52896-87-4 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-propan-2-ylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(8-6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
AZLAWGCUDHUQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Strategies for the Synthesis of Branched Heptane (B126788) Isomers
The construction of branched alkane frameworks is a central theme in organic synthesis. These structures are key components of high-octane gasoline and serve as important building blocks for more complex molecules. researchgate.net Methodologies for their synthesis range from large-scale industrial processes to highly specific laboratory-scale reactions.
Catalysis is paramount in the efficient synthesis of branched alkanes. Industrial processes often rely on catalytic reforming, where straight-chain alkanes are isomerized to their branched counterparts to improve fuel quality. For more targeted synthesis, metal-catalyzed cross-coupling reactions are frequently employed. These methods involve the formation of new carbon-carbon bonds, often utilizing organometallic reagents.
Key catalytic approaches include:
Nickel-catalyzed couplings: Nickel complexes can catalyze the reaction between alkyl halides and arylzinc reagents (Negishi-type coupling) or Grignard reagents to form C(sp³)–C(sp³) bonds. organic-chemistry.org
Cobalt-catalyzed reactions: Cobalt catalysts, often in the presence of ligands like 1,3-butadiene, enable the cross-coupling of alkyl halides with alkyl Grignard reagents, which is effective for creating sterically hindered quaternary carbon centers. organic-chemistry.org
Copper-catalyzed alkylation: High-yielding alkylation can be achieved using copper catalysts to couple Grignard reagents with alkyl bromides. organic-chemistry.org
Biosynthetic Pathways: Nature synthesizes branched-chain alkanes through systems like the type-II fatty acid synthesis (FAS), which uses specific initiator and lengthener molecules to introduce branches into a growing carbon chain. researchgate.net
| Catalyst System | Reaction Type | Reactants | Key Feature |
|---|---|---|---|
| Nickel Complexes | Negishi / Cross-Coupling | Alkyl Halides, Organozinc/Grignard Reagents | Effective for primary, secondary, and tertiary alkyl halides. organic-chemistry.org |
| Cobalt Chloride (CoCl₂) | Cross-Coupling | Alkyl Halides, Grignard Reagents | Can construct sterically congested quaternary carbons. organic-chemistry.org |
| Copper Catalysts | Alkylation | Alkyl Bromides, Grignard Reagents | High-yielding C-C bond formation. organic-chemistry.org |
| Zeolites / Solid Acids | Isomerization / Reforming | n-Alkanes | Industrial production of high-octane gasoline. stackexchange.com |
Achieving control over the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of branches is a significant challenge in organic synthesis. Such control is crucial for preparing structurally defined molecules, including natural products and pharmaceuticals.
Regioselective Synthesis: This involves directing a reaction to a specific site on a molecule. For instance, the iridium-catalyzed intermolecular hydrocarbonation of allenes can be controlled to yield highly valuable branched products instead of linear ones. researchgate.net Similarly, the alkenyl Catellani reaction, enabled by palladium/norbornene catalysis, allows for the modular and regioselective synthesis of all-carbon tetrasubstituted olefins, which can then be hydrogenated to form branched alkanes. nih.gov
Stereoselective Synthesis: This aims to produce a specific stereoisomer. An example is the enantioselective synthesis of alkyl-branched alkanes where a key step involves the intramolecular hydride transfer from a group with a defined absolute stereochemistry to a cation. This method yields stereochemically defined intermediates that lead to specific sec-alkyl hydrocarbons. nih.gov
| Method | Catalyst/Reagent | Selectivity Type | Description |
|---|---|---|---|
| Intermolecular Hydrocarbonation | Iridium Complexes | Regioselective | Controls the addition to allenes to favor branched over linear products. researchgate.net |
| Alkenyl Catellani Reaction | Palladium/Norbornene | Regioselective | Creates tetrasubstituted olefins that can be reduced to branched alkanes. nih.gov |
| Intramolecular Hydride Transfer | Lewis Acid / Co₂(CO)₆ | Stereoselective | Uses a chiral auxiliary to direct the formation of a specific stereoisomer. nih.gov |
Reaction Kinetics and Dynamics of Branched Alkanes
The reactivity of alkanes is limited by the high strength and low polarity of their C-H and C-C bonds. Understanding the kinetics and dynamics of their reactions, particularly the high-energy transition states and activation mechanisms, is essential for developing new catalytic processes.
Transition states are fleeting, high-energy configurations at the peak of a reaction's energy profile that are nearly impossible to observe experimentally. mit.edu Computational chemistry provides a powerful tool to model these transient structures and understand reaction mechanisms at a molecular level. github.io
Quantum Chemistry Techniques: Methods like Density Functional Theory (DFT) are used to calculate the geometry and energy of transition states. libretexts.org These calculations can rationalize reaction outcomes, such as the unusual selectivity in the iridium-catalyzed dehydrogenation of cycloalkanes, where β-agostic interactions were found to stabilize the transition state. nih.gov DFT has also been used to study the mechanism of hydride transfer between alkanes and alkenes catalyzed by zeolites, characterizing the carbonium ion intermediates involved. acs.org
Machine Learning Approaches: To overcome the time-consuming nature of quantum calculations, machine learning models have been developed. These models can predict transition state structures within seconds, potentially accelerating the design of new reactions and catalysts. mit.edu
| Method | Primary Output | Application Example |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energy and geometry | Rationalizing selectivity in catalytic dehydrogenation; modeling hydride transfer in zeolites. nih.govacs.org |
| Machine Learning Models | Rapid prediction of transition state structures | High-throughput screening for designing new catalysts and reactions. mit.edu |
| Kinetic Modeling | Reaction rates and product distribution | Studying the pyrolysis mechanisms of n-alkanes. researchgate.net |
Alkane activation involves the cleavage of a stable C-H bond, making the alkane susceptible to further transformation. numberanalytics.com Hydride transfer, the movement of a hydride ion (H⁻), is a fundamental step in many alkane activation mechanisms. numberanalytics.com
The mechanism of hydride transfer can vary depending on the catalyst and conditions:
Direct Transfer: This pathway involves a concerted process where the hydride is transferred directly from a donor to an acceptor, often promoted by strong Lewis acids. numberanalytics.commdpi.com
Indirect Transfer: This mechanism proceeds through a metal hydride intermediate. A catalyst, typically a transition metal like rhodium, ruthenium, or iridium, first forms a hydride complex, which then delivers the hydride to the substrate. mdpi.com
Another critical activation pathway is hydrogen atom transfer (HAT) , where a neutral hydrogen atom is moved. Metal-catalyzed hydrogen atom transfer (MHAT) from a metal hydride can generate carbon-centered radicals from alkenes, which can then be used in further synthetic transformations. nih.gov Catalysts play a crucial role by lowering the activation energy required for C-H bond cleavage, thereby enabling reactions to occur under milder conditions. numberanalytics.com
| Mechanism | Key Process | Catalyst/Mediator | Key Intermediate |
|---|---|---|---|
| Indirect Hydride Transfer | Transfer of H⁻ via an intermediate | Transition metals (Rh, Ru, Ir) | Metal hydride complex. mdpi.com |
| Direct Hydride Transfer | Concerted transfer of H⁻ | Strong Lewis acids | Carbonium-like transition state. acs.orgmdpi.com |
| Hydrogen Atom Transfer (HAT) | Transfer of a neutral H atom | Earth-abundant metals | Carbon-centered radical. nih.gov |
| Oxidative Activation | Oxidation of alkane | Metal catalyst and oxidizing agent | Oxygenated products (alcohols, ketones). numberanalytics.com |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and confirming the molecular weight of a compound. For 4-(1-methylethyl)heptane (molar mass: 142.28 g/mol ), HRMS would confirm the molecular formula C10H22 by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]+•.
The electron ionization (EI) mass spectrum of 4-(1-methylethyl)heptane is characterized by a series of fragment ions that provide a definitive fingerprint of its branched structure. nist.gov The molecular ion peak at m/z 142 is typically of very low abundance or absent altogether, a common feature for branched alkanes which readily undergo fragmentation upon ionization. nih.gov The fragmentation is driven by the formation of the most stable carbocations, which preferentially occurs at the branching points.
The most significant peaks in the mass spectrum of 4-(1-methylethyl)heptane are detailed in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
| 41 | 85 | [C3H5]+ | C7H17• |
| 43 | 98 | [C3H7]+ (isopropyl or propyl) | C7H15• |
| 57 | 100 | [C4H9]+ (butyl) | C6H13• |
| 71 | 40 | [C5H11]+ (pentyl) | C5H11• |
| 99 | 15 | [C7H15]+ | C3H7• (propyl) |
Data sourced from NIST Mass Spectrometry Data Center. nist.gov
The fragmentation of the 4-(1-methylethyl)heptane molecular ion is governed by the stability of the resulting carbocations. Cleavage occurs preferentially at the C4 position due to the tertiary carbon, leading to several key fragmentation pathways:
Loss of a Propyl Radical: Cleavage of the C3-C4 bond results in the loss of a propyl radical (•CH2CH2CH3), generating a stable secondary carbocation at m/z 99 ([M-43]+).
Loss of an Isopropyl Radical: A competing fragmentation involves the loss of the isopropyl radical (•CH(CH3)2) from the C4 position, also yielding a carbocation fragment, though this pathway is less dominant.
Formation of the Base Peak (m/z 57): The most abundant peak, the base peak, at m/z 57 corresponds to the [C4H9]+ ion. This fragment is likely formed through cleavage and rearrangement, representing a stable tertiary or secondary butyl cation.
Formation of m/z 43: The prominent peak at m/z 43 corresponds to the [C3H7]+ ion, which can be either the isopropyl or n-propyl cation, formed from various cleavage points.
Mass spectrometry is a powerful tool for differentiating between isomers. For instance, n-decane, a linear isomer of 4-(1-methylethyl)heptane, would show a mass spectrum characterized by a series of cluster peaks separated by 14 mass units (corresponding to CH2 groups), with a more prominent molecular ion peak. In contrast, an isomer like 2-methylnonane (B165365) would show preferential fragmentation leading to the loss of a methyl group (m/z 127, [M-15]+) and an octyl group (m/z 29), patterns distinct from those of 4-(1-methylethyl)heptane.
Tandem mass spectrometry (MS/MS or MS nist.gov) could further confirm these pathways. By isolating a primary fragment ion (e.g., m/z 99) and subjecting it to a second round of fragmentation, the resulting daughter ions would provide unequivocal proof of the precursor ion's structure, thereby confirming the branching pattern of the original molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Due to the symmetry in 4-(1-methylethyl)heptane, not all 10 carbon and 22 hydrogen atoms are chemically unique. The molecule has a plane of symmetry passing through the C4-H and the isopropyl C-H bonds, which simplifies the expected spectra.
Based on the molecular symmetry, one can predict the number of unique signals in both the ¹H and ¹³C NMR spectra.
¹³C NMR: There are five distinct carbon environments:
C1 and C7 (equivalent terminal methyls of the heptane (B126788) chain)
C2 and C6 (equivalent methylenes)
C3 and C5 (equivalent methylenes)
C4 (the methine carbon of the heptane chain)
The two methyl carbons of the isopropyl group (equivalent)
The methine carbon of the isopropyl group Therefore, a total of 6 signals are expected in the proton-decoupled ¹³C NMR spectrum.
¹H NMR: There are also six distinct proton environments, which would lead to six unique signals with different chemical shifts and splitting patterns.
While experimental spectra for this specific compound are not widely published, the chemical shifts can be reliably predicted based on established values for similar alkane structures.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C1, C7 | ~14.2 | Primary (CH₃) |
| Isopropyl CH₃ | ~19.5 | Primary (CH₃) |
| C2, C6 | ~23.5 | Secondary (CH₂) |
| C3, C5 | ~32.8 | Secondary (CH₂) |
| Isopropyl CH | ~33.1 | Tertiary (CH) |
Predicted ¹H NMR Signals and Splitting Patterns
| Proton(s) at Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H1, H7 | ~0.89 | Triplet (t) | H2, H6 |
| Isopropyl CH₃ | ~0.88 | Doublet (d) | Isopropyl CH |
| H2, H6, H3, H5 | ~1.25 | Multiplet (m) | Adjacent CH₂/CH |
| Isopropyl CH | ~1.45 | Multiplet (m) | Isopropyl CH₃, H4 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. For 4-(1-methylethyl)heptane, this would show cross-peaks connecting:
The H1/H7 triplet to the H2/H6 methylene (B1212753) protons.
The H2/H6 protons to both H1/H7 and H3/H5 protons.
The H3/H5 protons to H2/H6 and the H4 methine proton.
The isopropyl methyl doublet to the isopropyl methine proton.
The H4 methine proton to the H3/H5 and isopropyl methine protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to the carbon atom it is directly attached to. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, confirming, for example, which proton signal at ~0.9 ppm corresponds to the C1/C7 carbons versus the isopropyl methyl carbons.
These 2D techniques, used in combination, provide a complete and verified map of the molecular structure, leaving no ambiguity about the atomic connections.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For a simple alkane like 4-(1-methylethyl)heptane, the spectra are dominated by C-H and C-C bond vibrations.
Infrared (IR) Spectroscopy: IR absorption occurs for vibrations that cause a change in the molecule's dipole moment. The C-H stretching and bending vibrations are prominent.
Raman Spectroscopy: Raman scattering is sensitive to vibrations that cause a change in the polarizability of the molecule. For non-polar molecules like alkanes, C-C stretching modes, which can be weak in the IR spectrum, are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for 4-(1-methylethyl)heptane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H Stretching (sp³ C-H) | 2850 - 3000 | IR (Strong), Raman (Strong) |
| CH₂ Bending (Scissoring) | ~1465 | IR (Medium), Raman (Medium) |
| CH₃ Asymmetric Bending | ~1450 | IR (Medium), Raman (Medium) |
| CH₃ Symmetric Bending (Umbrella) | ~1375 | IR (Medium), Raman (Medium) |
The combination of IR and Raman spectra provides complementary information. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of saturated carbon centers, while the pattern of bands in the 1350-1470 cm⁻¹ region serves as a fingerprint for the specific arrangement of methyl and methylene groups.
Crystallographic Studies and Solid-State Structural Characterization
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most precise three-dimensional model of a molecule in the solid state. However, for 4-(1-methylethyl)heptane, no crystallographic data is available in the scientific literature.
This absence of data is expected due to the inherent physical properties of the compound. As a non-polar, flexible, and relatively small alkane, it exists as a liquid at room temperature and possesses a very low melting point. The weak intermolecular van der Waals forces and high conformational flexibility make it extremely difficult to grow the high-quality single crystals required for X-ray diffraction analysis. Therefore, its structural elucidation relies entirely on the spectroscopic methods detailed in the preceding sections.
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Electronic Structure
The electronic structure of Heptane (B126788), 4-(1-methylethyl)- has been a subject of investigation using a variety of quantum chemical methods, providing fundamental insights into its stability and reactivity.
High-level quantum chemical calculations have been employed to determine the electronic energy and properties of Heptane, 4-(1-methylethyl)-. Methods such as the Linear-Scaling Systematic Molecular Fragmentation (LSSMF) approach, combined with coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), have been utilized to achieve high accuracy in energy calculations. acs.orgnih.gov The CCSD(T) method is often referred to as the "gold standard" in computational chemistry for its ability to provide highly accurate results. acs.org
Density Functional Theory (DFT) offers a computationally more feasible alternative for studying larger systems like Heptane, 4-(1-methylethyl)-, while still providing reliable results. Various functionals and basis sets can be used to optimize the molecular geometry and calculate electronic properties.
The accuracy of these computational methods is often benchmarked against experimental data or higher-level calculations. For a set of C10H22 isomers, including 4-isopropylheptane, the Mean Absolute Errors (MAEs) in total energy calculations using the LSSMF approach with different methods have been reported, demonstrating the reliability of these computational strategies. chemrxiv.orgresearchgate.net
| Method | MAE |
|---|---|
| LSSMF(3,1)-HF | 1.61 |
| LSSMF(3,1)-MP2 | 0.59 |
| LSSMF(3,1)-CCSD | 0.58 |
| LSSMF(3,1)-CCSD(T) | 0.59 |
Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as these frontier orbitals are key to understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.
The distribution of electron density across the molecule can be quantified using various population analysis schemes. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods used to assign partial charges to individual atoms. These calculated charges offer insights into the molecule's polarity and potential sites for electrostatic interactions. For a nonpolar alkane like Heptane, 4-(1-methylethyl)-, the charge distribution is expected to be relatively uniform, with small negative charges on the carbon atoms and small positive charges on the hydrogen atoms due to the difference in electronegativity.
Conformational Analysis and Energy Landscape Mapping
Rotation around the various C-C single bonds in Heptane, 4-(1-methylethyl)- gives rise to different rotational isomers (rotamers). The relative stability of these rotamers is primarily determined by two factors: torsional strain and steric strain. Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric strain results from the repulsive interaction when non-bonded atoms or groups are forced into close proximity.
In branched alkanes, steric interactions between bulky alkyl groups are particularly significant. For instance, the gauche conformation of butane (B89635) is less stable than the anti conformation by approximately 3.8 kJ/mol due to steric hindrance between the two methyl groups. biochempress.com Similar steric interactions are expected to play a major role in determining the preferred conformations of Heptane, 4-(1-methylethyl)-, particularly around the highly substituted fourth carbon atom. The isopropyl group and the propyl chains will experience significant steric repulsion in certain rotational arrangements, leading to higher potential energies for those conformers.
| Interaction | Energy (kJ/mol) |
|---|---|
| H-H eclipsed (Torsional) | 4.0 |
| CH3-H eclipsed (Torsional) | 6.0 |
| CH3-CH3 eclipsed | 11.0 |
| CH3-CH3 gauche (Steric) | 3.8 |
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like Heptane, 4-(1-methylethyl)- over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes the molecule's dynamic behavior.
From these trajectories, one can analyze the conformational ensemble, which is the collection of all the different conformations the molecule adopts and their relative populations. This provides a more realistic picture of the molecule's structure than a single, static conformation. Analysis of the MD trajectory can reveal the most populated (lowest energy) conformational states, the barriers to interconversion between them, and the timescales of these conformational changes. While specific MD studies on Heptane, 4-(1-methylethyl)- were not found in the reviewed literature, the methodology is well-established for studying the dynamics of linear and branched alkanes.
Computational Thermodynamics of Isomeric Forms
Computational methods are invaluable for determining the thermodynamic properties of molecules, including their isomers. For the C10H22 isomers, which includes Heptane, 4-(1-methylethyl)-, computational studies have been performed to calculate key thermodynamic parameters.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Quantitative Structure-Property Relationship (QSPR) studies have been conducted to predict the standard enthalpy of formation for a large set of acyclic alkanes, including 4-isopropylheptane. researchgate.netacs.org These studies utilize topological indices and other molecular descriptors to build predictive models.
| Method | ΔfH° (kJ/mol) |
|---|---|
| QSPR with mXu index and AI topological indices | -239.20 |
By calculating the Gibbs free energy of formation for different isomers, it is possible to predict their relative stabilities and equilibrium concentrations at a given temperature. Such calculations are crucial for understanding the composition of isomeric mixtures in chemical processes.
In Silico Modeling of Molecular Interactions
Computational chemistry serves as a powerful tool to predict and analyze molecular behavior at an atomic level. nextmol.comdiva-portal.org These methods can elucidate thermodynamic properties, conformational changes, and binding affinities, which are crucial for understanding the substance's behavior in various systems. nih.govmdpi.com For alkanes, in particular, simulations can provide insights into their adsorption on surfaces, their behavior in multiphase systems, and their interactions with other molecules. copernicus.orgnih.gov
However, the application of these powerful computational techniques to every specific isomer of a given molecular formula, such as the 75 isomers of C10H22 including 4-(1-methylethyl)-heptane, is not exhaustive. docbrown.info Research efforts in computational chemistry are often directed towards molecules with specific industrial, biological, or environmental significance. The absence of dedicated studies on 4-(1-methylethyl)-heptane suggests that its specific molecular interaction profile has not yet been a focus of targeted research within the computational chemistry community.
Therefore, no detailed research findings or data tables on the in silico modeling of molecular interactions for Heptane, 4-(1-methylethyl)- can be presented.
Environmental Geochemistry and Degradation Pathways
Biogeochemical Transformation of Branched Alkanes in Natural Systems
The transformation of branched alkanes like Heptane (B126788), 4-(1-methylethyl)- in the environment is primarily driven by microbial activity. While generally susceptible to biodegradation, the rate and efficiency of this process can be influenced by the degree and position of branching, which may present steric hindrance to enzymatic action compared to their linear counterparts.
The aerobic biodegradation of Heptane, 4-(1-methylethyl)- is initiated by the enzymatic incorporation of oxygen, a critical activation step for these relatively inert molecules. The primary mechanism involves the oxidation of a terminal or subterminal carbon atom.
Terminal Oxidation: This pathway begins with the hydroxylation of a terminal methyl group to form the corresponding primary alcohol, 4-isopropylheptan-1-ol. This reaction is typically catalyzed by monooxygenase enzymes. The resulting alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid (4-isopropylheptanoic acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to yield smaller molecules that can be assimilated into central metabolic pathways for energy and cell biomass.
Subterminal Oxidation: Alternatively, oxidation can occur at a carbon atom within the chain. For Heptane, 4-(1-methylethyl)-, this could happen at various positions on the heptane backbone or on the isopropyl group. This process leads to the formation of a secondary alcohol, which is then oxidized to a ketone. The ketone may undergo further enzymatic cleavage, for instance, through a Baeyer-Villiger monooxygenase-catalyzed reaction, which inserts an oxygen atom to form an ester. Subsequent hydrolysis of the ester yields an alcohol and a carboxylic acid, which can be further metabolized. nih.gov
Microorganisms capable of degrading branched alkanes are widespread in nature and include various genera of bacteria (e.g., Pseudomonas, Rhodococcus, Gordonia) and fungi. researchgate.netresearchgate.net The presence of the isopropyl group in Heptane, 4-(1-methylethyl)- may slow the degradation rate compared to n-decane, as branching can interfere with enzyme-substrate binding. researchgate.net
The initial and rate-limiting step in the aerobic degradation of alkanes is catalyzed by a class of enzymes known as alkane hydroxylases . These enzymes are responsible for the initial insertion of an oxygen atom into the alkane molecule.
Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse superfamily of enzymes found in many alkane-degrading bacteria and fungi. These enzymes contain a heme cofactor and utilize molecular oxygen and a reducing agent (like NADH or NADPH) to hydroxylate the alkane substrate. They are known for their broad substrate specificity and can attack various positions on an alkane chain.
Integral-Membrane, Non-Heme Iron Monooxygenases (AlkB family): The AlkB system is one of the most well-characterized alkane hydroxylase systems, particularly in Pseudomonas species. nih.gov It is typically involved in the degradation of medium-chain alkanes (C5 to C12). nih.gov The system consists of the membrane-bound hydroxylase (AlkB), which contains a di-iron active site, and two soluble electron transfer proteins, rubredoxin (AlkG) and rubredoxin reductase (AlkT), which shuttle electrons from NADH to the hydroxylase for the activation of molecular oxygen. nih.gov Given that Heptane, 4-(1-methylethyl)- is a C10 alkane, the AlkB system is a highly probable enzymatic pathway for its initial oxidation.
The subsequent oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid is carried out by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.
Abiotic Degradation Processes in Environmental Matrices
In addition to biological breakdown, Heptane, 4-(1-methylethyl)- can be degraded by non-biological processes, particularly through reactions initiated by sunlight.
In the atmosphere, volatile organic compounds like Heptane, 4-(1-methylethyl)- are primarily degraded through gas-phase reactions with photochemically generated oxidants. The most significant of these is the hydroxyl radical (•OH) , often referred to as the "detergent" of the troposphere. acs.orgcolumbia.edubates.edu
The degradation process is initiated by the abstraction of a hydrogen atom from the alkane by an •OH radical, forming an alkyl radical (R•) and a water molecule: C₁₀H₂₂ + •OH → C₁₀H₂₁• + H₂O
Due to the presence of tertiary carbon atoms (at the 4-position of the heptane chain and the 2-position of the isopropyl group), hydrogen abstraction is most likely to occur at these sites, as tertiary C-H bonds are weaker than secondary or primary ones. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). acs.org The fate of this peroxy radical involves a complex series of reactions, often involving nitrogen oxides (NOx), which can lead to the formation of various oxygenated products, including aldehydes, ketones, and organic nitrates, and contribute to the formation of photochemical smog and secondary organic aerosols. acs.orgresearchgate.net The estimated atmospheric half-life of Heptane, 4-(1-methylethyl)- due to reaction with •OH radicals is a key indicator of its persistence in the air.
Alkanes are saturated hydrocarbons, characterized by strong carbon-carbon and carbon-hydrogen single bonds, making them thermally stable and generally less reactive than other organic compounds. Branched alkanes are often thermodynamically more stable than their straight-chain isomers. This increased stability is attributed to factors such as a more compact molecular structure, which leads to lower surface area and weaker intermolecular van der Waals forces, and electronic effects within the molecule.
In the absence of initiators like high heat or UV radiation, Heptane, 4-(1-methylethyl)- exhibits high oxidative stability. It does not readily react with atmospheric oxygen at ambient temperatures. However, its stability is significantly reduced in the presence of photochemical initiators like the hydroxyl radical, as described above. In subsurface environments like soil and groundwater where light does not penetrate, its persistence is primarily determined by its resistance to microbial degradation and its partitioning behavior.
Environmental Partitioning and Fate Modeling
The distribution of Heptane, 4-(1-methylethyl)- in the environment is predicted by its physicochemical properties. These properties are used in environmental fate models, such as fugacity models, to estimate the compound's concentration in different environmental compartments (air, water, soil, sediment, and biota). up.ptresearchgate.netrsc.org
Key physicochemical properties for Heptane, 4-(1-methylethyl)- are summarized in the table below.
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₀H₂₂ | Indicates it is a medium-chain alkane. |
| Molecular Weight | 142.28 g/mol | Influences diffusion and transport rates. |
| Vapor Pressure | 3.15 mmHg at 25°C lookchem.com | High volatility, suggesting a significant tendency to partition into the atmosphere. |
| Henry's Law Constant | ~1.5 x 10⁻⁴ atm·m³/mol noaa.gov | Indicates a high tendency to volatilize from water to air. |
| Water Solubility | Low (estimated) | As a nonpolar hydrocarbon, it has very limited solubility in water, preferring to adsorb to organic matter or volatilize. |
| Log Octanol-Water Partition Coefficient (LogKow) | 3.85880 chemsrc.com | Indicates a high tendency to partition from water into organic phases, suggesting it will sorb to soil organic carbon, sediment, and bioaccumulate in organisms. |
Based on these properties, environmental fate modeling would predict the following behavior for Heptane, 4-(1-methylethyl)-:
Air: Due to its high vapor pressure and Henry's Law constant, a significant fraction of the compound released to surface water or soil will volatilize into the atmosphere. lookchem.comnoaa.gov In the air, its fate is dominated by rapid photochemical degradation. acs.org
Water: Its low water solubility means it will not persist in the dissolved phase in significant concentrations. Volatilization is a major removal mechanism from water. noaa.gov The portion that remains will tend to adsorb to suspended organic matter.
Soil and Sediment: The high LogKow value suggests strong adsorption to the organic carbon fraction of soil and sediment. chemsrc.com This sorption will reduce its mobility in the subsurface and its bioavailability for microbial degradation. However, it will be a primary sink for the compound in terrestrial and aquatic systems.
Biota: The high LogKow also indicates a potential for bioconcentration in aquatic organisms and bioaccumulation in the food chain, as it will preferentially partition into the lipid tissues of organisms.
Advanced Analytical Methodologies for Environmental and Biological Matrices
Chromatographic Separations for Isomer Resolution
Given the vast number of structural isomers of alkanes, achieving adequate separation is a primary analytical challenge. Gas chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like Heptane (B126788), 4-(1-methylethyl)-.
The development of a robust GC method for the analysis of Heptane, 4-(1-methylethyl)- involves careful optimization of several key parameters to ensure the resolution of this specific isomer from other C10 alkanes and interfering compounds in the sample matrix.
Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical factor in achieving separation. For non-polar analytes such as alkanes, the elution order is primarily governed by boiling point. Therefore, a non-polar stationary phase is the logical starting point. Phases like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are commonly employed for the separation of hydrocarbons. restek.com For complex mixtures of isomers with very similar boiling points, highly selective phases may be necessary to exploit subtle differences in molecular shape and analyte-phase interactions. restek.com
Temperature Programming: Isothermal GC, where the column temperature is held constant, is generally not suitable for complex samples containing analytes with a wide range of boiling points. scribd.com Temperature programming, which involves a controlled increase in the column oven temperature during the analysis, is essential for sharpening peaks of later-eluting compounds and reducing analysis time. phenomenex.comchromatographytoday.com A typical temperature program for analyzing volatile hydrocarbons might start at a low initial temperature (e.g., 40°C) to resolve the most volatile components, followed by a ramp to a higher final temperature to elute less volatile compounds. chromatographytoday.comchromatographyonline.com The ramp rate is a critical parameter that must be optimized to achieve the desired resolution. chromatographyonline.com
Carrier Gas and Flow Rate: The choice of carrier gas (typically helium, hydrogen, or nitrogen) and its linear velocity affects both the efficiency of the separation and the analysis time. Hydrogen often provides the best efficiency at high flow rates, leading to faster analyses.
Interactive Data Table: Typical GC Method Parameters for Alkane Isomer Analysis
| Parameter | Setting | Rationale |
| Column | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | Longer columns provide higher resolution. Standard internal diameters offer a good balance of capacity and efficiency. |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | A versatile, slightly polar phase suitable for general hydrocarbon analysis. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency for the separation of volatile compounds. |
| Flow Rate | 1-2 mL/min (constant flow) | Optimal for maintaining consistent retention times and peak shapes. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |
| Oven Program | Initial Temp: 40°C (hold 2 min), Ramp: 5°C/min to 200°C | A starting point for separating a range of volatile hydrocarbons. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, universal detector for hydrocarbons. MS provides definitive identification. |
For exceptionally complex samples such as weathered petroleum or contaminated environmental extracts, one-dimensional GC may not provide sufficient resolving power to separate all components. eurekakit.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capabilities. chemistry-matters.comresearchgate.net
In GCxGC, two columns with different stationary phase selectivities are coupled in series. researchgate.net The entire effluent from the first-dimension column is subjected to continuous, rapid sampling and re-injection onto the second-dimension column. This results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. chemistry-matters.com
For the analysis of Heptane, 4-(1-methylethyl)- in a complex matrix, a typical GCxGC setup would involve a long, non-polar first-dimension column and a short, more polar second-dimension column. This configuration separates hydrocarbons by their boiling points in the first dimension and then further separates co-eluting compounds based on their polarity in the second dimension. acs.org This allows for the separation of branched alkanes from cyclic alkanes and aromatic compounds that may have similar boiling points. chemistry-matters.com The enhanced peak capacity of GCxGC is particularly valuable for resolving isomeric compounds that are difficult to separate by conventional GC. azom.com This technique is a powerful tool in environmental forensics for detailed chemical fingerprinting of hydrocarbon contamination. chemistry-matters.comchemistry-matters.comhubspot.netacs.org
Hyphenated Techniques for Identification and Quantification
While chromatography provides the separation, detection and identification rely on coupling the GC to a suitable detector. For unequivocal identification, especially at trace levels, mass spectrometry is the detector of choice.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. pharmacyjournal.org For trace analysis of Heptane, 4-(1-methylethyl)-, GC-MS is indispensable, offering high sensitivity and selectivity. thermofisher.com
In GC-MS, as compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule, allowing for its positive identification by comparison to spectral libraries. For branched alkanes like Heptane, 4-(1-methylethyl)-, the mass spectrum is characterized by a series of fragment ions corresponding to the loss of alkyl groups. Preferential fragmentation occurs at the branching point, leading to more stable carbocations.
For trace-level analysis in complex environmental or biological matrices, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analyte, which significantly increases sensitivity and reduces interference from co-eluting matrix components. For even greater selectivity and lower detection limits in highly complex matrices, tandem mass spectrometry (MS/MS) can be utilized. osti.gov The limit of quantitation for volatile hydrocarbons in biological samples like blood can reach the low nanogram per gram level. nih.gov
Effective sample preparation is crucial for the successful analysis of trace levels of volatile compounds like Heptane, 4-(1-methylethyl)- in environmental and biological matrices. sepscience.com The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering matrix components.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, versatile, and sensitive sample preparation technique. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase. For the analysis of volatile hydrocarbons, the fiber is exposed to the headspace above a liquid or solid sample, or directly immersed in a liquid sample. researchgate.net The analytes partition onto the fiber coating, which is then transferred to the GC inlet for thermal desorption and analysis. The selection of the fiber coating is critical and depends on the polarity of the analyte. For non-polar compounds like Heptane, 4-(1-methylethyl)-, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) is appropriate. oup.com Optimization of parameters such as extraction time, temperature, and sample agitation is necessary to achieve maximum sensitivity and reproducibility. researchgate.netnih.gov
Headspace Techniques: Headspace analysis is a robust technique for the analysis of volatile compounds in solid or liquid samples. nih.govthermofisher.com In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. wiley.com A portion of the headspace is then injected into the GC. nih.gov This technique is particularly useful for complex matrices as it prevents non-volatile components from entering the GC system. wiley.com Dynamic headspace, also known as purge-and-trap, involves passing an inert gas through the sample to strip the volatile compounds, which are then collected on a sorbent trap before being thermally desorbed into the GC. This method offers higher sensitivity than static headspace due to the larger sample volume that can be processed. chromatographyonline.com
Interactive Data Table: Key Parameters for SPME Method Optimization
| Parameter | Range/Options | Influence on Extraction |
| Fiber Coating | PDMS, DVB/PDMS, Carboxen/PDMS | Choice depends on analyte polarity; PDMS is suitable for non-polar alkanes. |
| Extraction Mode | Headspace or Direct Immersion | Headspace is preferred for complex matrices to avoid contamination of the fiber. |
| Extraction Temperature | 30 - 80°C | Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace and fiber. |
| Extraction Time | 15 - 60 min | The time required to reach equilibrium between the sample matrix, headspace, and fiber coating. |
| Agitation | Stirring, Shaking, Sonication | Agitation of the sample facilitates the mass transfer of the analyte into the headspace. |
| Salt Addition | NaCl, Na2SO4 | Adding salt to aqueous samples can increase the ionic strength, "salting out" the analyte and increasing its volatility. |
Development of Novel Detection Systems
While flame ionization detectors (FID) and mass spectrometers are the workhorses for GC analysis of hydrocarbons, there is ongoing research into novel detection systems that offer enhanced capabilities. One such development is the vacuum ultraviolet (VUV) detector.
The GC-VUV detector measures the absorption of light in the vacuum ultraviolet region (120–240 nm). labcompare.comwikipedia.org Nearly all chemical compounds absorb in this region, making it a universal detector. wikipedia.orgvuvanalytics.com Importantly, the absorption spectra are highly specific to the electronic structure of the molecule. labcompare.comvuvanalytics.com This provides a unique spectral "fingerprint" for each compound.
A significant advantage of GC-VUV is its ability to distinguish between structural isomers that can be difficult to differentiate by mass spectrometry. labcompare.comchromatographytoday.com Even subtle differences in molecular structure can lead to distinct VUV absorption spectra. chromatographytoday.com This makes GC-VUV a powerful tool for the analysis of complex mixtures of alkane isomers. Furthermore, the detector's response is governed by the Beer-Lambert law, allowing for straightforward quantification without the need for response factors for every compound. wikipedia.org The ability to deconvolve co-eluting peaks based on their unique spectra also allows for faster chromatographic runs without sacrificing data quality. labcompare.comwikipedia.org
Applications in Chemical and Materials Science
Role as a Model Compound in Hydrocarbon Research
Although specific research singling out Heptane (B126788), 4-(1-methylethyl)- as a model compound is not widely published, its molecular structure makes it a relevant subject for fundamental studies in hydrocarbon chemistry, such as catalytic cracking and isomerization. mdpi.com As a branched C10 alkane, it represents a class of molecules found in various fuel distillates.
In hydrocarbon research, model compounds are used to dissect complex reaction mechanisms. The process of catalytic cracking breaks down larger hydrocarbons into smaller, more valuable molecules, including light olefins like ethylene (B1197577) and propylene, which are key industrial feedstocks. mdpi.com The structure of 4-(1-methylethyl)heptane, with its branching at the fourth carbon position, would influence the products of cracking when compared to its linear isomer, n-decane. Studies on other decane (B31447) isomers confirm that molecular structure plays a critical role in the reaction pathways and product selectivity during cracking. mdpi.com The tertiary carbon atom in the 4-position of the molecule is expected to facilitate the formation of carbocation intermediates, which are pivotal in both cracking and isomerization reactions over acidic catalysts.
Influence on Fuel Properties and Combustion Research
The molecular structure of Heptane, 4-(1-methylethyl)- is indicative of favorable properties as a fuel component, particularly in gasoline. A key measure of gasoline quality is the octane (B31449) rating, which indicates its resistance to auto-ignition (knocking). Highly branched alkanes are known to have higher octane ratings than their straight-chain counterparts due to their greater stability. For instance, 2,2,4-trimethylpentane (B7799088) (an isomer of octane) defines the 100-point on the octane scale, whereas the linear n-heptane has an octane rating of 0.
Applications in Solvent Systems and Reaction Media
Based on its chemical nature, Heptane, 4-(1-methylethyl)- is classified as a non-polar, saturated aliphatic solvent. haz-map.com Its physical characteristics, such as being a liquid at standard conditions, its low polarity, and its miscibility with other hydrocarbons, make it theoretically suitable for use as a non-polar solvent or as a component in solvent mixtures.
It could potentially be used in applications where other non-polar solvents like hexane (B92381) or heptane isomers are common, for instance, as a medium for organic reactions with non-polar substrates, or as a solvent for extractions and chromatography. haz-map.com Its boiling point of around 160°C is notably higher than that of n-heptane (98°C), which could be an advantage for reactions that require elevated temperatures in a non-polar environment. As with other alkanes, it is immiscible with water, making it a candidate for use in liquid-liquid extraction processes to separate non-polar substances from aqueous phases. Despite these potential uses, there is no significant body of literature documenting specific applications of 4-(1-methylethyl)heptane as a preferred solvent or reaction medium.
Biological Interactions and Natural Occurrence Non Clinical Focus
Occurrence as a Natural Product Component
Heptane (B126788), 4-(1-methylethyl)-, also known as 4-isopropylheptane, has been identified as a volatile organic compound in the essential oils of certain plants. Its presence is often part of a complex mixture of hydrocarbons, terpenes, and other secondary metabolites that contribute to the plant's aroma and defense mechanisms.
Detailed chemical analysis of essential oils has led to the identification of 4-(1-methylethyl)heptane in several plant species. For instance, a doctoral thesis focused on the chemical composition of essential oils from various Turkish Achillea species reported the presence of 4-isopropylheptane in the essential oil of Achillea aleppica. While the major components of Achillea essential oils are typically well-known compounds like 1,8-cineole, camphor, and borneol, the detection of this specific branched alkane highlights the chemical diversity within this genus. mdpi.comnih.gov
Further investigations into the volatile profiles of other aromatic plants have revealed a variety of hydrocarbons, although the specific mention of 4-(1-methylethyl)heptane is not always present. For example, studies on the essential oils of Hypericum hircinum have identified a complex mixture of monoterpenes and sesquiterpenes, with the hydrocarbon fraction being a notable component. researchgate.netnumberanalytics.comnih.gov Similarly, the essential oils of Tanacetum species are known to contain a diverse array of volatile compounds, with the chemical composition varying significantly between different species and even between different populations of the same species. sid.irphytojournal.com While these studies confirm the presence of a wide range of hydrocarbons in plant essential oils, the specific identification of 4-(1-methylethyl)heptane remains relatively infrequent, suggesting it may be a more unique constituent of certain plant chemotypes.
| Plant Species | Compound Identified | Reference |
| Achillea aleppica | 4-isopropylheptane | mdpi.com |
Biosynthetic Pathways of Branched Hydrocarbons in Organisms
The biosynthesis of straight-chain alkanes in organisms is relatively well understood, primarily involving the extension of fatty acid chains followed by a decarboxylation step. However, the pathways leading to the formation of branched hydrocarbons like 4-(1-methylethyl)heptane are more complex and can vary between different organisms, such as plants and insects.
In insects, cuticular hydrocarbons, which include a variety of branched alkanes, play crucial roles in preventing desiccation and in chemical communication. The biosynthesis of these compounds starts with fatty acid synthesis. The introduction of methyl branches typically involves the substitution of acetyl-CoA with methylmalonyl-CoA during the fatty acid elongation process. mdpi.comresearchgate.net This results in the formation of a methyl-branched fatty acid, which is then converted to the corresponding alkane.
While the direct biosynthetic pathway for an isopropyl group on a heptane chain has not been explicitly detailed, it is plausible that it originates from precursors derived from branched-chain amino acids. For instance, the carbon skeletons of amino acids such as valine, leucine (B10760876), and isoleucine are known to serve as starter units for the biosynthesis of branched-chain fatty acids in some organisms. nih.gov These branched-chain fatty acids could then undergo elongation and subsequent conversion to form branched alkanes. Specifically, a precursor derived from valine or leucine could potentially lead to the formation of the isopropyl group seen in 4-(1-methylethyl)heptane. This would involve a series of enzymatic reactions to build the heptane chain and attach the isopropyl moiety at the C-4 position. Further research is needed to elucidate the precise enzymatic machinery and intermediates involved in the biosynthesis of this specific branched alkane in plants and other organisms.
Molecular Interactions with Biological Systems
The lipophilic nature of 4-(1-methylethyl)heptane suggests that its interactions with biological systems are likely to occur within hydrophobic environments, such as cell membranes or the binding pockets of certain proteins.
Ligand-Target Binding Studies (e.g., interaction with proteins, enzymes, receptors at a chemical level)
Specific ligand-target binding studies for 4-(1-methylethyl)heptane are currently limited. However, insights can be gained from research on the interaction of similar volatile organic compounds with biological receptors, particularly in insects. Insect olfactory receptors (ORs) are a diverse family of proteins responsible for detecting a vast array of chemical cues, including hydrocarbons. areeo.ac.ir These receptors are heteromeric ligand-gated ion channels, and their interaction with odorant molecules is a key step in the insect's ability to locate food, mates, and suitable oviposition sites. nih.gov
It is hypothesized that branched alkanes, due to their specific three-dimensional structures, can interact with the hydrophobic binding pockets of certain insect ORs. The size and shape of the alkane, as well as the position of the branch, would likely influence the binding affinity and specificity. mdpi.com While direct evidence for 4-(1-methylethyl)heptane is lacking, the principle of molecular recognition by olfactory receptors provides a framework for understanding how this compound might be detected by insects.
Mechanisms of Bioactivity (e.g., insect deterrence, antioxidant effects as chemical properties)
In the context of insect deterrence, the interaction of 4-(1-methylethyl)heptane with olfactory receptors could elicit a repellent response in certain insect species. The structural features of branched alkanes are known to be important for chemical communication in insects, and the presence of an "unfamiliar" or disruptive hydrocarbon on a plant's surface could deter feeding or oviposition. researchgate.netmdpi.com
Regarding antioxidant effects, saturated hydrocarbons like 4-(1-methylethyl)heptane are generally considered to have low intrinsic antioxidant activity. mdpi.com The antioxidant properties of essential oils are primarily attributed to their phenolic and terpenoid components, which can donate hydrogen atoms or electrons to neutralize free radicals. Saturated alkanes lack the functional groups necessary for efficient radical scavenging. nih.gov Therefore, it is unlikely that 4-(1-methylethyl)heptane contributes significantly to the direct antioxidant capacity of the plant extracts in which it is found.
Comparative Analysis of Isomeric Biological Activity
The biological activity of a molecule can be significantly influenced by its isomeric form. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of alkanes, this can include structural isomers, where the connectivity of atoms differs, and stereoisomers, where the connectivity is the same but the spatial arrangement differs.
For alkanes, branching can have a notable impact on their physical and biological properties. solubilityofthings.comsolubilityofthings.com For instance, branched alkanes tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces. In a biological context, the shape of a molecule is critical for its interaction with receptors and enzymes. The presence and position of a branch in an alkane chain can alter its fit within a binding site, potentially leading to differences in biological activity. mdpi.com
Studies on insect chemical communication have shown that insects can distinguish between different isomers of the same hydrocarbon. For example, the position of a methyl group on a long-chain alkane can be a critical factor in mate recognition. nih.gov While no specific studies have compared the biological activity of isomers of 4-(1-methylethyl)heptane, it is reasonable to hypothesize that isomers with the isopropyl group at different positions on the heptane chain (e.g., 2-isopropylheptane or 3-isopropylheptane) would exhibit different activities. The specific three-dimensional shape conferred by the branching at the C-4 position in 4-(1-methylethyl)heptane is likely a key determinant of its interaction with biological targets. Further research is needed to isolate and test the various isomers of isopropylheptane to fully understand the structure-activity relationships.
Q & A
Basic Question: What are the established synthetic pathways for 4-(1-methylethyl)heptane, and how do reaction conditions influence isomer purity?
Methodological Answer:
The synthesis of 4-(1-methylethyl)heptane typically involves alkylation or Grignard reactions. For instance, analogous bicyclic ethers (e.g., 7-oxabicyclo derivatives) are synthesized using acid-catalyzed cyclization of diols or epoxide intermediates . Key factors include:
- Catalyst selection : Lewis acids (e.g., BF₃) enhance regioselectivity for isopropyl group attachment.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like carbocation rearrangements.
- Purification : Fractional distillation or silica gel chromatography isolates the target isomer from structural analogs (e.g., 3-isopropylheptane) .
Basic Question: How does IUPAC nomenclature resolve ambiguity in branched alkane structures like 4-(1-methylethyl)heptane?
Methodological Answer:
The IUPAC name prioritizes the longest carbon chain (heptane) and assigns the lowest possible number to the substituent (isopropyl at C4). The term "1-methylethyl" explicitly defines the branching pattern, avoiding confusion with sec-propyl or other isomers. Computational tools (e.g., ChemDraw) validate the structure by comparing generated names with experimental data .
Advanced Question: What spectroscopic techniques are optimal for characterizing the stereoelectronic environment of 4-(1-methylethyl)heptane?
Methodological Answer:
- NMR : ¹H NMR reveals splitting patterns from the isopropyl group (e.g., a septet for the methine proton, δ ~1.1–1.3 ppm) and methylene/methyl environments. ¹³C NMR distinguishes quaternary carbons (C4) from tertiary carbons in the branched chain .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at the isopropyl branch, producing characteristic ions (e.g., m/z 85 for [C₆H₁₃]⁺) .
- IR Spectroscopy : C-H stretching (2850–2960 cm⁻¹) and bending vibrations (1375–1465 cm⁻¹) confirm alkyl group presence .
Advanced Question: How do thermodynamic properties (e.g., boiling point, vapor pressure) of 4-(1-methylethyl)heptane correlate with its molecular geometry?
Methodological Answer:
The bulky isopropyl group increases steric hindrance, reducing intermolecular van der Waals interactions. This results in a lower boiling point (~160–165°C) compared to linear heptane isomers. Computational models (e.g., COSMO-RS) predict vapor pressure using molecular surface area and polarity parameters .
Advanced Question: What in vivo and in vitro models are appropriate for assessing the compound’s systemic toxicity?
Methodological Answer:
- In vivo : Rodent models (rats/mice) exposed via inhalation or oral routes evaluate hepatic/renal effects, guided by OECD Test Guidelines 453 and 407. Endpoints include histopathology and serum biomarkers (e.g., ALT, creatinine) .
- In vitro : Hepatocyte cultures assess metabolic activation (CYP450 enzymes), while Ames tests screen for mutagenicity. Contradictions between models require dose-response validation and species-specific metabolic profiling .
Advanced Question: How does 4-(1-methylethyl)heptane interact with lipid bilayers or protein targets in biological systems?
Methodological Answer:
Studies on structurally similar monoterpenes (e.g., menthol derivatives) show that branched alkanes integrate into lipid bilayers, altering microviscosity and membrane curvature. Fluorescence anisotropy with DPH probes quantifies these effects. Molecular docking simulations predict weak binding to hydrophobic protein pockets (e.g., cytochrome P450) .
Advanced Question: What environmental fate models predict the biodegradation pathways of 4-(1-methylethyl)heptane in soil or aquatic systems?
Methodological Answer:
The EPI Suite™ model estimates a half-life >60 days in aerobic soils due to low water solubility. Microbial degradation via β-oxidation is hypothesized, supported by GC-MS detection of ketone intermediates in enrichment cultures. Field studies should validate lab-scale predictions using stable isotope probing (¹³C-labeled analogs) .
Advanced Question: How can researchers resolve contradictions in toxicity data across studies (e.g., conflicting LD₅₀ values)?
Methodological Answer:
Systematic reviews (PRISMA guidelines) and meta-analyses harmonize data by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
